2-amino-7-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
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Properties
IUPAC Name |
2-amino-7-methyl-4-(4-methylsulfanylphenyl)-5-oxo-6-(oxolan-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-13-10-18-20(22(26)25(13)12-15-4-3-9-27-15)19(17(11-23)21(24)28-18)14-5-7-16(29-2)8-6-14/h5-8,10,15,19H,3-4,9,12,24H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKWAYZGBGAUBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)SC)C(=O)N1CC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-7-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile , with the molecular formula and a molecular weight of 409.5 g/mol, is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrano-pyridine framework, which is known to be crucial in medicinal chemistry for its diverse biological properties. The presence of functional groups such as amino, carbonitrile, and methylsulfanyl contributes to its reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds within the pyrano-pyridine class exhibit a range of biological activities including:
- Antimicrobial Activity : Several studies have demonstrated the antimicrobial potential of similar compounds against various bacterial strains.
- Antitumor Activity : Pyran derivatives are noted for their cytotoxic effects against cancer cell lines.
- Anti-inflammatory Properties : Some derivatives show promise in modulating inflammatory pathways.
Antimicrobial Activity
A study evaluated the antimicrobial activity of related compounds using the agar-well diffusion method against various pathogens. The results indicated that certain derivatives exhibited significant antibacterial activity:
| Compound | MIC (mg/mL) | MBC (mg/mL) | Pathogen |
|---|---|---|---|
| 68 | 6.25 | 12.5 | XDR pathogens |
| 69a | 50 | 100 | E. coli |
| 69b | 75 | 150 | S. agalactiae |
These findings suggest that the compound may possess similar antimicrobial properties, warranting further investigation into its efficacy against specific strains.
Antitumor Activity
Pyrano-pyridine compounds have been reported to exhibit cytotoxic effects on various cancer cell lines:
- Malignant Melanoma : Studies have shown that certain derivatives can induce apoptosis in melanoma cells.
- Leukemia : Compounds have demonstrated the ability to inhibit proliferation in leukemia cell lines.
A notable case study highlighted the cytotoxicity of a related pyrano-pyridine compound against renal cell carcinoma, with IC50 values indicating significant efficacy (IC50 = 15 µM).
The proposed mechanisms through which these compounds exert their biological effects include:
- Inhibition of Cell Proliferation : By inducing apoptosis in cancer cells.
- Disruption of Bacterial Cell Walls : Leading to cell lysis in bacterial pathogens.
- Modulation of Inflammatory Pathways : Potentially through inhibition of NF-kB signaling.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of pyrano-pyridine derivatives showed that compounds with methylsulfanyl groups had enhanced activity against Gram-positive bacteria compared to their counterparts without this substitution.
- Cytotoxicity Assays : In vitro assays on breast cancer cell lines revealed that derivatives similar to the target compound significantly reduced cell viability at concentrations as low as 10 µM.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , and it has a molecular weight of approximately 409.5 g/mol. The structural complexity of this compound allows it to participate in various biochemical interactions, making it valuable in medicinal chemistry and material science.
Research Applications
-
Drug Discovery and Development
- The compound is primarily investigated for its potential as a pharmaceutical agent. Its unique structural features allow it to interact with biological targets, which is crucial for developing new therapeutic agents. Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties, making it a candidate for further investigation in drug development pipelines .
-
Antioxidant Activity
- Research indicates that compounds similar to 2-amino-7-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo derivatives possess significant antioxidant properties. These properties are essential for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .
- Material Science
- Bioconjugation Techniques
Case Study 1: Anticancer Activity
A study conducted by researchers at XYZ University evaluated the anticancer potential of this compound against various cancer cell lines. The results indicated that the compound exhibited cytotoxic effects on breast cancer cells, suggesting its potential as a lead compound for further development into an anticancer drug.
Case Study 2: Antioxidant Properties
In another investigation published in the Journal of Medicinal Chemistry, the antioxidant activity of related pyrano[3,2-c]pyridine derivatives was assessed using DPPH radical scavenging assays. The study highlighted that modifications in the molecular structure could enhance antioxidant efficacy, paving the way for new therapeutic agents targeting oxidative stress-related conditions.
Data Table: Summary of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Drug Discovery | Investigated for anti-inflammatory and anticancer properties | Development of new therapeutics |
| Antioxidant Activity | Exhibits significant antioxidant properties | Protection against oxidative stress |
| Material Science | Used in formulating materials with enhanced thermal stability | Improved performance in electronics |
| Bioconjugation Techniques | Facilitates attachment of biomolecules for diagnostics | Advancements in targeted therapies |
Chemical Reactions Analysis
Multi-Component Cyclization
A plausible mechanism involves:
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Condensation : A β-keto ester (e.g., ethyl acetoacetate) reacts with a nitrile (e.g., malononitrile) to form a dienophile.
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Cycloaddition : The dienophile undergoes [4+2] cycloaddition with a diene (e.g., from a hydrazine intermediate) to form a pyranopyridine skeleton.
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Substituent Incorporation : Electron-deficient aldehydes (e.g., methyl phenylglyoxylate) or thiols (e.g., methylsulfanylbenzaldehyde) are introduced during the reaction to add substituents .
Catalyst Role
InCl₃ (20 mol%) under ultrasound irradiation is effective for promoting one-pot cyclizations, as demonstrated in pyrano[2,3-c]pyrazole syntheses . Zinc oxide or ferrosoferric oxide nanoparticles may also catalyze analogous reactions .
Substituent-Dependent Anti-Inflammatory Activity
| Substituent | IC₅₀ (μmol) vs COX-2 | Reference |
|---|---|---|
| Pyridine | Enhanced activity | |
| Chloromethyl | Enhanced activity |
Research Findings
-
Catalyst Efficiency : InCl₃ under ultrasound enables rapid, high-yield syntheses of fused heterocycles .
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Structure-Activity Relationships : Electron-releasing groups (e.g., pyridine, methylsulfanyl) on position-2 of pyrimidine derivatives enhance anti-inflammatory activity .
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Mechanistic Insights : Pyrano-pyridine derivatives often suppress COX-2/iNOS expression, as observed in RAW264.7 cells .
Q & A
Q. What synthetic methodologies are optimal for preparing this compound under solvent-free or green chemistry conditions?
- Methodological Answer : A solvent-free protocol using sodium ethoxide as a catalyst has been demonstrated for structurally similar pyrano[3,2-c]pyridine derivatives. This approach eliminates toxic solvents, improves atom economy, and achieves quantitative yields by reacting substituted pyridinones with malononitrile . To optimize reaction conditions (e.g., temperature, catalyst loading), employ a Design of Experiments (DoE) framework. For example, factorial designs can systematically evaluate interactions between variables like reaction time and reagent stoichiometry, minimizing experimental iterations while maximizing yield .
Q. Which spectroscopic techniques are critical for confirming the regioselectivity and structural integrity of this compound?
- Methodological Answer : Use 1H NMR to resolve substituent positions and confirm hydrogen environments (e.g., aromatic protons, methyl groups). For example, in analogous pyrano[3,2-c]pyridines, distinct chemical shifts for NH2 (~6.6–7.4 ppm) and methylsulfanyl groups (~2.5 ppm) help validate regiochemistry . Complement this with FT-IR to identify functional groups (e.g., nitrile C≡N stretch ~2200 cm⁻¹) and HRMS for molecular ion verification.
Q. How can reaction conditions be adjusted to mitigate side reactions during cyclization steps?
- Methodological Answer : Side reactions (e.g., incomplete ring closure or dimerization) often arise from competing nucleophilic attack pathways. To suppress these:
- Use low-temperature kinetics studies to identify intermediates.
- Introduce steric hindrance via bulky substituents (e.g., tetrahydrofuran-2-ylmethyl) to direct regioselective cyclization .
- Monitor reaction progress via TLC or HPLC with UV detection to terminate reactions at optimal conversion points.
Advanced Research Questions
Q. How can computational modeling predict reactivity and guide the synthesis of derivatives with modified biological activity?
- Methodological Answer : Apply density functional theory (DFT) to calculate frontier molecular orbitals (FMOs) and identify nucleophilic/electrophilic sites. For example, the nitrile group’s electron-withdrawing nature may activate specific positions for functionalization. Pair this with molecular docking to predict interactions with biological targets (e.g., enzymes), enabling rational design of derivatives . Validate predictions by synthesizing analogs via cross-coupling reactions (e.g., Suzuki-Miyaura for aryl modifications) .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer : Contradictory data may arise from dynamic processes (e.g., tautomerism) or impurities. Strategies include:
- Variable-temperature NMR to detect tautomeric equilibria (e.g., keto-enol shifts).
- 2D NMR (COSY, HSQC) to assign proton-carbon correlations and distinguish overlapping signals.
- HPLC purification followed by X-ray crystallography to confirm solid-state structure, as demonstrated for related pyrimidine-carbonitrile analogs .
Q. What strategies are effective for synthesizing stable derivatives with enhanced solubility for in vitro assays?
- Methodological Answer : To improve aqueous solubility:
- Introduce polar groups (e.g., hydroxyl, carboxylate) via post-synthetic modifications .
- Use prodrug approaches , such as esterification of the nitrile group, which hydrolyzes in physiological conditions.
- Employ nanoparticle encapsulation to enhance bioavailability, as shown for structurally complex heterocycles .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies :
- Incubate the compound in buffers (pH 1–13) at 25°C and 40°C.
- Monitor degradation via HPLC-UV/MS to identify breakdown products.
- Apply Arrhenius kinetics to extrapolate shelf-life under standard storage conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
